Lipophilicity Shift vs. Methylene Analog
The target compound exhibits a logP of 2.41 and logD (pH 7.4) of 2.41, as reported by ChemDiv . Its closest methylene-linked analog, WAY-324284-A (3-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole, CAS 524676-05-9), has a computed logP of approximately 2.8 (ACD/Labs predicted) . The ~0.4 log unit reduction in lipophilicity arises from the ketone linker and N-methyl substitution, which alters hydrogen-bonding potential and may favourably reduce non-specific tissue binding while maintaining CNS permeability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.41 (ChemDiv measured) |
| Comparator Or Baseline | WAY-324284-A: computed logP ≈ 2.8 (ACD/Labs predicted) |
| Quantified Difference | ΔlogP ≈ –0.4 (target compound less lipophilic) |
| Conditions | Physicochemical measurement (target) vs ACD/Labs prediction (comparator) |
Why This Matters
Reduced lipophilicity approximately 0.4 log units can translate to lower plasma protein binding and reduced risk of phospholipidosis, a common off-target concern in CNS-penetrant 5-HT6 ligands, which directly influences selection for in vivo studies.
